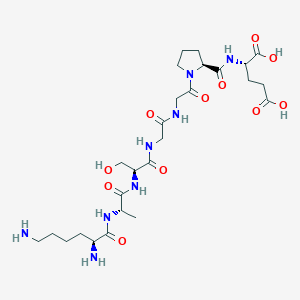![molecular formula C10H11NO2S B14246819 6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one CAS No. 184649-71-6](/img/structure/B14246819.png)
6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidine ring fused with a cyclohexadienone moiety, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different thiazolidine derivatives.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce various thiazolidine derivatives .
Aplicaciones Científicas De Investigación
6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The thiazolidine ring and hydroxymethyl group play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(4S)-4-benzyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one
- 6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a thiazolidine ring and a cyclohexadienone moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
184649-71-6 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
2-[(4S)-4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C10H11NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-4,7,12-13H,5-6H2/t7-/m0/s1 |
Clave InChI |
CQCVSXXDUMTFCR-ZETCQYMHSA-N |
SMILES isomérico |
C1[C@@H](N=C(S1)C2=CC=CC=C2O)CO |
SMILES canónico |
C1C(N=C(S1)C2=CC=CC=C2O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


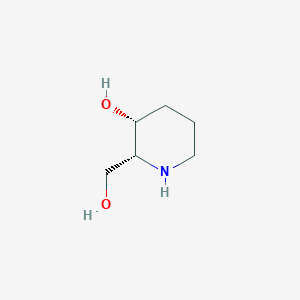
![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
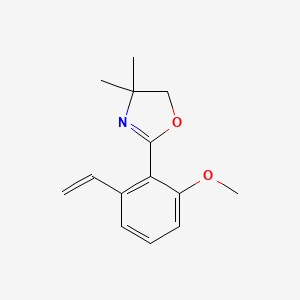
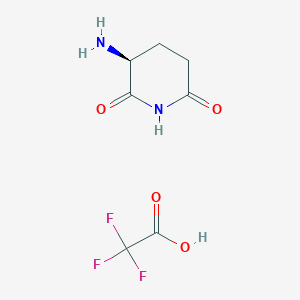

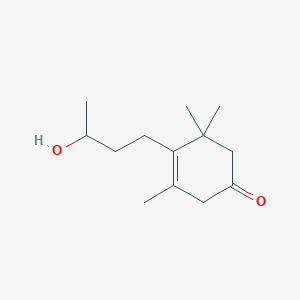
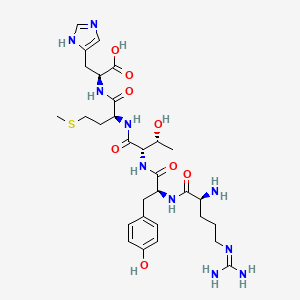
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
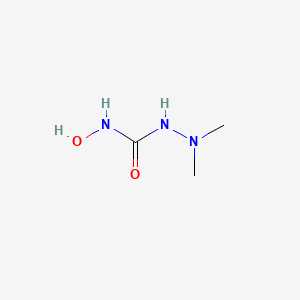
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
